molecular formula C8H9NO3 B2716362 4-Ethoxypicolinic acid CAS No. 17076-14-1

4-Ethoxypicolinic acid

Cat. No.: B2716362
CAS No.: 17076-14-1
M. Wt: 167.164
InChI Key: VRSLLCKJVOTHEW-UHFFFAOYSA-N
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Description

4-Ethoxypicolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of an ethoxy group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxypicolinic acid typically involves the conversion of 4-nitro-2-methylpyridine-N-oxide to 4-ethoxy-2-methylpyridine-N-oxide by heating with sodium ethoxide. The ethoxy compound is then reduced with iron in acetic acid to yield 2-methyl-4-ethoxypyridine, which is subsequently oxidized to the acid using potassium permanganate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxypicolinic acid undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized under specific conditions.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Iron in acetic acid.

    Substitution: Sodium ethoxide for ethoxy group introduction.

Major Products:

  • Oxidation of 2-methyl-4-ethoxypyridine yields this compound.
  • Reduction of nitro compounds yields corresponding amines.

Scientific Research Applications

4-Ethoxypicolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxypicolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, it alters their structure and disrupts zinc binding, thereby inhibiting their function. This mechanism is particularly relevant in its antiviral activity, where it prevents viral entry by compromising viral membrane integrity and inhibiting virus-cellular membrane fusion .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethoxypyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSLLCKJVOTHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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